molecular formula C9H8FNO3 B13617479 Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Cat. No.: B13617479
M. Wt: 197.16 g/mol
InChI Key: WZFOBFQSHXPPRL-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate typically involves the reaction of 3-fluoropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the fluorine atom is replaced by the acetoacetate group, followed by esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: A precursor in the synthesis of Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate.

    Methyl 3-(2-fluoropyridin-3-yl)-3-oxopropanoate: A regioisomer with similar properties but different reactivity.

    Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: An ethyl ester analog with comparable chemical behavior.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H8FNO3/c1-14-8(13)5-7(12)9-6(10)3-2-4-11-9/h2-4H,5H2,1H3

InChI Key

WZFOBFQSHXPPRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC=N1)F

Origin of Product

United States

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